molecular formula C8H9FO2 B15308934 5-Fluoro-2-methoxy-4-methylphenol

5-Fluoro-2-methoxy-4-methylphenol

Cat. No.: B15308934
M. Wt: 156.15 g/mol
InChI Key: OPJUVCBCQADEDG-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-4-methylphenol: is an organic compound with the molecular formula C8H9FO2 . It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with fluorine, methoxy, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-4-methylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-fluoro-2-methoxyphenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes. These processes often start with readily available raw materials and involve several purification steps to achieve the desired purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methoxy-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-2-methoxy-4-methylphenol is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry: In the industrial sector, the compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-4-methylphenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The methoxy and fluorine substituents play a crucial role in modulating the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

  • 4-Fluoro-2-methoxy-3-methylphenol
  • 4-Fluoro-2-methylphenol
  • 2-Methoxy-4-methylphenol

Comparison: Compared to its similar compounds, 5-Fluoro-2-methoxy-4-methylphenol is unique due to the specific positioning of the fluorine, methoxy, and methyl groups on the benzene ringFor instance, the presence of the fluorine atom enhances the compound’s stability and resistance to metabolic degradation, making it more suitable for certain industrial and medicinal applications .

Properties

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

5-fluoro-2-methoxy-4-methylphenol

InChI

InChI=1S/C8H9FO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3

InChI Key

OPJUVCBCQADEDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)O)OC

Origin of Product

United States

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